4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Overview
Description
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the pyridinium family It is characterized by the presence of a hydroxymethyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Hydroxymethyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium ring can be reduced to form a piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium bromide (NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-methylpyridinium iodide.
Reduction: 4-(Hydroxymethyl)-1-methylpiperidine.
Substitution: 4-(Hydroxymethyl)-1-methylpyridinium chloride or bromide.
Scientific Research Applications
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyridine: Lacks the methyl group at the first position.
1-Methylpyridinium iodide: Lacks the hydroxymethyl group at the fourth position.
4-(Hydroxymethyl)-1-methylpiperidine: The pyridinium ring is reduced to a piperidine ring.
Uniqueness
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)methanol;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDTZZNZCVUGIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538303 | |
Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-57-4 | |
Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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